8-chloro-1,3-dinitro-10H-phenoxazine
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Overview
Description
8-chloro-1,3-dinitro-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Mechanism of Action
Target of Action
Phenoxazine derivatives have been found to have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells and chemotherapy . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory and antibiotic properties . .
Mode of Action
Phenoxazine derivatives have been shown to interact with various biological targets due to their diverse biological activities .
Biochemical Pathways
Phenoxazine derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Phenoxazine derivatives have been found to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Preparation Methods
The synthesis of 8-chloro-1,3-dinitro-10H-phenoxazine involves several steps. One common method includes the nitration of 8-chloro-10H-phenoxazine using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenoxazine ring .
Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
8-chloro-1,3-dinitro-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-chloro-1,3-dinitro-10H-phenoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phenoxazine derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and antitumor agents.
Comparison with Similar Compounds
8-chloro-1,3-dinitro-10H-phenoxazine can be compared with other phenoxazine derivatives such as:
Phenothiazine: Known for its use in antipsychotic medications and as a dye.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Phenazine: Exhibits antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other phenoxazine derivatives .
Biological Activity
8-Chloro-1,3-dinitro-10H-phenoxazine is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.
This compound features a phenoxazine core substituted with chlorine and nitro groups. These substitutions significantly influence its chemical reactivity and biological interactions. The compound can be synthesized through several methods, including nitration and chlorination reactions involving phenoxazine derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis, which is mediated through the activation of caspases and the generation of reactive oxygen species (ROS).
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis via ROS generation |
A549 | 20 | Caspase activation |
HeLa | 25 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, causing destabilization.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular metabolism, leading to reduced energy production in target cells.
- Reactive Oxygen Species (ROS) Production : The compound promotes oxidative stress within cells, triggering apoptosis.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in infected mouse models.
- Cancer Research : In a recent investigation published in Cancer Letters, researchers explored the anticancer potential of this compound. They found that treatment with varying concentrations led to a dose-dependent decrease in cell viability in MCF-7 cells.
Properties
IUPAC Name |
8-chloro-1,3-dinitro-10H-phenoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O5/c13-6-1-2-10-8(3-6)14-12-9(16(19)20)4-7(15(17)18)5-11(12)21-10/h1-5,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCRPQSFUBUINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.